(2-Methyl-1H-inden-1-yl)methanol

Physicochemical profiling Lipophilicity prediction ADME property differentiation

Procure (2-Methyl-1H-inden-1-yl)methanol specifically when your research demands the steric and electronic differentiation conferred by the 2-methyl substituent. Unlike unsubstituted (1H-inden-1-yl)methanol, the ortho-methyl group enforces planar chirality upon metal coordination—essential for C₂-symmetric ansa-zirconocene catalyst development and isoselective propylene polymerization. The methyl substituent also increases predicted logP by ~0.5 units, offering a quantifiable lipophilicity advantage for CNS-targeted medicinal chemistry programs. This is a specialty building block; verify stock with your preferred supplier.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 646507-60-0
Cat. No. B12586072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1H-inden-1-yl)methanol
CAS646507-60-0
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C1CO
InChIInChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-6,11-12H,7H2,1H3
InChIKeyKCCZHJOBDRMIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-1H-inden-1-yl)methanol (CAS 646507-60-0): A Methyl-Substituted Indenyl-Methanol Building Block for Asymmetric Synthesis and Metallocene Ligand Design


(2-Methyl-1H-inden-1-yl)methanol (CAS 646507-60-0) is a C11H12O aromatic alcohol featuring a hydroxymethyl group at the 1-position and a methyl substituent at the 2-position of the indene bicyclic framework [1]. The compound possesses a single chiral center at C1, a single hydrogen-bond donor (the –OH group), and a single hydrogen-bond acceptor, with a molecular weight of 160.21 g/mol and a computed exact mass of 160.08886 g/mol . Structurally, it belongs to the indenyl-methanol class but is distinguished from the unsubstituted parent (1H-inden-1-yl)methanol by the 2-methyl group, which alters both steric and electronic properties relevant to coordination chemistry and derivatization reactivity.

Why Indenyl-Methanol Analogs Cannot Simply Substitute (2-Methyl-1H-inden-1-yl)methanol in Metallocene and Chiral Intermediate Applications


Indenyl-methanol derivatives are not interchangeable building blocks because small structural modifications—particularly the presence or absence of a 2-methyl substituent—profoundly alter the steric environment at the indenyl C1 position, the acidity of the indenyl C–H bond, and the hapticity preference upon metal coordination [1]. The 2-methyl group in (2-methyl-1H-inden-1-yl)methanol introduces a defined steric block that influences both the enantioselectivity of reactions at the hydroxymethyl-bearing chiral center and the regiochemistry of subsequent deprotonation/metallation steps used to generate η⁵-indenyl ligands. Unsubstituted (1H-inden-1-yl)methanol and saturated (2,3-dihydro-1H-inden-1-yl)methanol lack this ortho-methyl steric constraint, leading to different catalyst geometries and, consequently, different polymerization performance when converted to ansa-metallocenes [2]. The quantitative evidence below demonstrates where substitution directly impacts verifiable properties relevant to procurement decisions.

Quantitative Differentiation Evidence for (2-Methyl-1H-inden-1-yl)methanol vs. Closest Indenyl-Methanol Analogs


Molecular Weight and Predicted Lipophilicity: 2-Methyl Substitution Increases logP by ~0.5 vs. Unsubstituted (1H-Inden-1-yl)methanol

The 2-methyl substituent increases the molecular weight from 146.19 g/mol (unsubstituted 1H-inden-1-ylmethanol, CAS 2471-88-7) to 160.21 g/mol (target compound), and the addition of one –CH₂– unit raises the computed logP by approximately 0.5 log units based on atom-based fragment contribution methods. The target compound has 1 hydrogen-bond donor, 1 hydrogen-bond acceptor, and 12 heavy atoms versus 11 heavy atoms in the unsubstituted analog .

Physicochemical profiling Lipophilicity prediction ADME property differentiation

Chiral Center Configuration Stability: 2-Methyl Substitution Retards Enolization/Racemization at C1 Relative to Unsubstituted Indenyl-Methanol

The C1 position of indenyl-methanol derivatives is prone to base- or acid-catalyzed racemization via deprotonation to an indenide anion (pKa ~20 for indene C1–H). The 2-methyl substituent provides steric shielding at the adjacent C2 position, which reduces the rate of deprotonation at C1 compared to the unsubstituted analog and suppresses tautomerization to the isoindene form. While no direct kinetic racemization study of (2-methyl-1H-inden-1-yl)methanol has been reported, the 2-methylindene scaffold is known to exhibit altered photochemical and thermal rearrangement behavior relative to indene itself . In metallocene synthesis, the planar chirality of 2-methylindenyl-zirconium complexes has been shown to be configurationally stable, supporting the utility of the 2-methylated precursor [1].

Chiral building block Enantiomeric stability Asymmetric synthesis

Synthetic Route Versatility: Direct Hydroxymethylation of 2-Methylindene Offers a Shorter Path to the Alcohol vs. Multi-Step Ketone Reduction Sequences

Three principal synthetic routes to (2-methyl-1H-inden-1-yl)methanol have been documented: (a) Friedel-Crafts alkylation of indene with methyl chloride followed by oxidation (moderate yield, multi-step); (b) reduction of the corresponding 2-methylinden-1-one with LiAlH₄ or NaBH₄ (high yield, requires ketone precursor); (c) direct acid-catalyzed hydroxymethylation of 2-methylindene using formaldehyde (good yield, single step from 2-methylindene) . The direct hydroxymethylation route is uniquely enabled by the presence of the 2-methyl substituent, which directs electrophilic substitution to the C1 position and suppresses competing polymerization at C3. The unsubstituted 1H-indene-1-methanol cannot be accessed by an analogous direct hydroxymethylation because indene itself undergoes preferential electrophilic attack at C3, producing the 3-substituted isomer predominantly.

Synthetic methodology Process chemistry Route efficiency

Procurement-Guiding Application Scenarios for (2-Methyl-1H-inden-1-yl)methanol Based on Differentiated Properties


Chiral Indenyl-Alkoxide Ligand Precursor for Enantiospecific Zirconium and Hafnium Metallocene Synthesis

The 2-methyl group provides the steric differentiation required for enantiospecific coordination to group-4 metals, as demonstrated by Baker and Wallace (1999) for the related 1-(2′-methyl-1′-indenyl)naphthalene-2-methoxo-zirconium complex [1]. (2-Methyl-1H-inden-1-yl)methanol is the direct precursor to such bidentate indenyl-alkoxide ligands; the unsubstituted analog lacks the ortho-methyl steric block necessary to enforce planar chirality upon metal binding. Research groups developing isoselective propylene polymerization catalysts, particularly those exploring C₂-symmetric ansa-zirconocenes bearing 2-methylindenyl fragments, should procure this compound specifically rather than the cheaper unsubstituted indenyl-methanol [2].

Intermediate for Pain and Inflammation-Targeted Indene Derivatives with Defined 2-Methyl Pharmacophore

Patent literature (US20230002366A1) describes indene derivatives with therapeutic utility in pain and inflammation, where the 2-methyl substitution pattern is a defining structural feature of the pharmacophore [3]. (2-Methyl-1H-inden-1-yl)methanol serves as a key building block for further functionalization at the hydroxymethyl position (e.g., oxidation to aldehyde, esterification, or conversion to halide for nucleophilic displacement), enabling rapid analog generation around the 2-methylindene core. The unsubstituted (1H-inden-1-yl)methanol cannot reproduce this substitution pattern without additional synthetic manipulation.

Fragrance Intermediate Differentiated from Lilyflore®-Type Saturated Indan-Methanols

The unsaturated indene ring system of (2-methyl-1H-inden-1-yl)methanol imparts different olfactory properties compared to the saturated 2,3-dihydro-1H-indene scaffold found in commercial fragrance ingredients such as Lilyflore® ((2,5-dimethyl-2,3-dihydro-1H-inden-2-yl)methanol) [4]. The C2–C3 double bond alters both volatility (predicted higher boiling point due to increased polarizability) and odor character (potentially greener, more diffusive notes). Fragrance research programs seeking indenyl rather than indanyl alcohol notes should specifically source this unsaturated analog.

Medicinal Chemistry Building Block Requiring Higher Lipophilicity Than the Des-Methyl Parent

As established in Evidence Item 1, the 2-methyl group increases predicted logP by approximately 0.5 units compared to (1H-inden-1-yl)methanol. For medicinal chemistry programs optimizing CNS penetration (where logP values of 2–4 are often targeted) or improving metabolic stability through increased lipophilicity, this compound offers a quantifiable advantage over the less lipophilic des-methyl analog . The single hydroxymethyl handle enables diverse derivatization (ether formation, ester prodrugs, oxidation to carboxylic acid) while preserving the 2-methylindene lipophilic core.

Quote Request

Request a Quote for (2-Methyl-1H-inden-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.